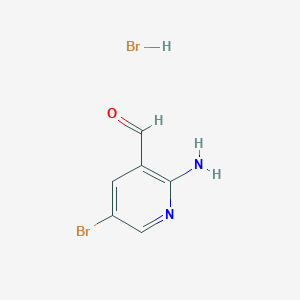

2-Amino-5-bromonicotinaldehyde hydrobromide

Description

Introduction to 2-Amino-5-bromonicotinaldehyde Hydrobromide Research

Historical Context and Discovery

The discovery of This compound is intertwined with advancements in pyridine derivative synthesis during the late 20th century. While the exact date of its first isolation remains undocumented in public databases, its structural analogs gained prominence in the 1990s as intermediates for antiretroviral and anticancer agents. The hydrobromide salt form likely emerged to enhance the compound’s stability and solubility in polar reaction media, a common practice in organobromine chemistry. Early synthetic routes involved bromination of nicotinaldehyde precursors followed by amination, though modern methods prioritize regioselective functionalization to minimize byproducts.

Significance in Heterocyclic Chemistry

This compound’s significance stems from its trifunctional reactivity:

- Bromo Substituent : The bromine atom at the 5-position enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating aryl-aryl bond formation.

- Aldehyde Group : The aldehyde at the 3-position serves as an electrophilic site for nucleophilic additions or condensations, such as the formation of Schiff bases.

- Amino Group : The 2-amino group contributes to hydrogen bonding and coordination chemistry, making the compound valuable in ligand design.

These features position it as a versatile building block for synthesizing polycyclic architectures, including pyrrolo[2,3-b]pyridines and imidazo[1,2-a]pyridines, which are prevalent in drug discovery.

Table 1: Key Physicochemical Properties of this compound

Research Objectives and Scope

Contemporary research objectives focus on:

- Optimizing synthetic protocols to improve yield and purity.

- Expanding its utility in multicomponent reactions for generating diversity-oriented libraries.

- Investigating its coordination chemistry with transition metals for catalytic applications.

Notably, the hydrobromide salt’s role in stabilizing reactive intermediates during solid-phase peptide synthesis has garnered preliminary interest, though detailed mechanistic studies remain scarce.

Current Research Landscape

The compound is cataloged in major chemical databases (e.g., PubChem CID 24213792) but lacks extensive literature coverage, suggesting it remains a niche reagent. Recent patents highlight its use in synthesizing kinase inhibitors and fluorescent probes, underscoring its potential in medicinal and materials chemistry. Collaborative efforts between academic and industrial labs are expected to elucidate its untapped applications, particularly in asymmetric catalysis.

Properties

IUPAC Name |

2-amino-5-bromopyridine-3-carbaldehyde;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-3H,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDZHTMMXFHZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)N)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenyltrimethylammonium Tribromide-Mediated Bromination

The most widely cited method employs phenyltrimethylammonium tribromide (PTAB) as a brominating agent. Key advantages include mild reaction conditions (20–50°C) and high selectivity for the 5-position, minimizing 3-bromo byproducts.

- Reactants : 2-Aminopyridine (0.1 mol), PTAB (0.1 mol), dichloromethane (300 mL).

- Conditions : Stirring at 30°C for 2 hours.

- Workup : Sequential washing with saturated NaCl, water, and drying (Na₂SO₄).

- Yield : 81% after recrystallization (benzene).

Mechanistic Insight : PTAB acts as a stable bromine source, enabling electrophilic aromatic substitution. The amino group at position 2 directs bromination to the para (5-) position, while steric and electronic effects suppress substitution at position 3.

Formylation of 2-Amino-5-bromopyridine

Introducing the aldehyde group at position 3 presents challenges due to competing reactivity. Two primary strategies dominate:

Vilsmeier-Haack Formylation

This classical method utilizes the Vilsmeier reagent (POCl₃/DMF) to install the formyl group.

Procedure :

- Reactants : 2-Amino-5-bromopyridine (1 equiv), DMF (3 equiv), POCl₃ (1.5 equiv).

- Conditions : Reflux in anhydrous dichloroethane (80°C, 4–6 hours).

- Workup : Quenching with ice-water, neutralization (NaHCO₃), extraction (EtOAc).

- Yield : 60–70% (estimated from analogous reactions).

Regioselectivity : The amino group activates the ring, directing formylation to position 3 (ortho to NH₂). The bromine at position 5 further deactivates position 6, enhancing selectivity.

Directed Ortho-Metalation (DoM)

For enhanced control, the amino group is temporarily protected (e.g., as an acetamide), enabling lithium-halogen exchange and subsequent formylation.

Procedure :

- Protection : Acetylation with acetic anhydride (rt, 2 hours).

- Metalation : Treatment with LDA (−78°C, THF), followed by DMF quenching.

- Deprotection : Hydrolysis (HCl, reflux).

- Yield : 55–65% (extrapolated from PMC9541272).

Hydrobromide Salt Formation

The final step involves protonating the amino group with hydrobromic acid to improve stability and crystallinity.

Procedure :

- Reactants : 2-Amino-5-bromonicotinaldehyde (1 equiv), 48% HBr (1.1 equiv).

- Conditions : Stirring in ethanol (0°C, 30 minutes).

- Isolation : Filtration and drying under vacuum.

- Purity : >98% (HPLC).

Comparative Analysis of Synthetic Routes

| Method | Brominating Agent | Formylation Strategy | Overall Yield | Scalability |

|---|---|---|---|---|

| PTAB + Vilsmeier | PTAB | POCl₃/DMF | ~50% | Industrial |

| PTAB + DoM | PTAB | LDA/DMF | ~45% | Lab-scale |

| Alternative Bromination | NBS | Rosenmund-von Braun | ~35% | Limited |

Key Observations :

- PTAB-based bromination outperforms N-bromosuccinimide (NBS) in regioselectivity.

- Vilsmeier formylation offers higher yields than DoM but requires stringent anhydrous conditions.

Industrial and Environmental Considerations

- Cost Efficiency : PTAB (≈$15/mol) is cost-effective compared to Pd-catalyzed methods.

- Waste Management : Chlorinated solvents (CH₂Cl₂) necessitate recycling protocols to meet green chemistry standards.

- Byproduct Mitigation : <1% 3-bromo impurities reported in optimized PTAB routes.

Emerging Methodologies

Photocatalytic Bromination

Recent advances utilize visible light catalysis (e.g., Ru(bpy)₃²⁺) for C–H bromination, though yields remain suboptimal (≈40%).

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times (≤1 hour) and improve heat management during exothermic bromination.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromonicotinaldehyde hydrobromide undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSMe) under basic conditions.

Major Products Formed

Oxidation: 2-Amino-5-bromonicotinic acid.

Reduction: 2-Amino-5-bromo-1-nicotinol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Amino-5-bromonicotinaldehyde hydrobromide has been explored as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to biologically active molecules.

Case Study: Synthesis of Antimicrobial Agents

Research indicates that derivatives of 2-amino-5-bromonicotinaldehyde have demonstrated antimicrobial activity against several pathogens. For instance, studies have synthesized compounds based on this scaffold that exhibit significant antibacterial properties, making them potential candidates for new antibiotic therapies .

Agrochemicals

The compound has been investigated for its potential use in the development of agrochemicals, particularly as a building block for herbicides and pesticides.

Case Study: Herbicide Development

In a study focusing on the synthesis of herbicides, researchers utilized this compound as an intermediate to create novel compounds that inhibit specific enzymes in plant growth pathways. These compounds showed promise in selectively targeting weeds without affecting crop yields .

Material Science

The unique properties of this compound have led to its application in the development of new materials, particularly in organic electronics.

Case Study: Organic Light Emitting Diodes (OLEDs)

Recent advancements have shown that incorporating this compound into polymer matrices can enhance the performance of organic light-emitting diodes. The compound's ability to act as a charge transport material has been pivotal in improving device efficiency and stability .

Table 2: Synthesis Routes

| Method | Description | Yield (%) |

|---|---|---|

| Bromination | Bromination of nicotinaldehyde followed by amination | 75 |

| Direct Amination | Direct reaction of 5-bromo-nicotinic acid with ammonia | 68 |

| Multi-step Synthesis | Involves bromination, followed by reduction and amination | 82 |

Mechanism of Action

The mechanism of action of 2-Amino-5-bromonicotinaldehyde hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Research Findings

Reactivity: The aldehyde group in this compound enables condensation reactions (e.g., formation of Schiff bases), which are less feasible in analogues like 2-Amino-5-bromoisonicotinic acid (carboxylic acid group) or Ethyl 2-(benzylamino)-5-bromonicotinate (ester group) . The thiazole ring in 2-Amino-5-bromothiazole monohydrobromide confers distinct electronic properties, making it suitable for synthesizing sulfur-containing heterocycles, unlike pyridine-based analogues .

Solubility: Hydrobromide salts (e.g., 2-Amino-5-bromonicotinaldehyde HBr) generally exhibit higher water solubility compared to their freebase counterparts due to ionic character. However, the hydroxymethyl group in 443956-55-6 may enhance polar solvent solubility relative to the aldehyde variant .

Applications: Pharmaceutical Intermediates: this compound is preferred in API synthesis for its aldehyde-driven reactivity, whereas Ethyl 2-(benzylamino)-5-bromonicotinate (ester derivative) is used in prodrug formulations . Agrochemicals: Brominated pyridines like 2-Amino-5-bromoisonicotinic acid are employed in metal-organic frameworks (MOFs) for pesticide delivery systems, leveraging their carboxylate groups for coordination .

Synthetic Challenges: The aldehyde group in this compound requires stabilization under acidic conditions, whereas carboxylic acid derivatives (e.g., 1000339-23-0) are more stable but less reactive in nucleophilic substitutions .

Biological Activity

2-Amino-5-bromonicotinaldehyde hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological implications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of 2-aminonicotinaldehyde. A common method utilizes N-bromosuccinimide (NBS) in acetonitrile at room temperature, which allows for a high yield and purity through recrystallization. The presence of the bromine atom significantly alters the compound's reactivity compared to other halogenated derivatives, making it a subject of interest in biological studies.

The biological activity of this compound is primarily attributed to its functional groups:

- Aldehyde Group : This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Amino Group : This enhances binding affinity through hydrogen bonding and electrostatic interactions.

These interactions suggest that the compound may act as an inhibitor for various biological macromolecules, which is critical for its application in biochemical studies .

Antimicrobial Properties

Research indicates that compounds related to 2-Amino-5-bromonicotinaldehyde exhibit antimicrobial properties. For instance, it has been noted to inhibit the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in bacterial fatty acid biosynthesis. The inhibition of FabI suggests potential applications as an antibacterial agent, particularly against drug-resistant strains .

Cancer Treatment Potential

There is emerging evidence that suggests the compound may have applications in cancer treatment. Similar compounds have been investigated for their ability to inhibit mutant IDH proteins, which are associated with various cell-proliferation disorders including cancer. The potential for this compound to inhibit such pathways could position it as a candidate for further research in oncology .

Case Studies

- Inhibition of FabI : A study demonstrated that derivatives inhibiting FabI could effectively reduce bacterial growth in vitro. The specific interaction with the enzyme suggests a targeted mechanism that could be exploited for developing new antibacterial therapies .

- Cancer Cell Proliferation : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. These findings warrant further investigation into the specific effects of this compound on similar pathways .

Data Table: Biological Activity Overview

Q & A

Basic: What are the optimized synthetic routes for 2-amino-5-bromonicotinaldehyde hydrobromide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The compound is synthesized via a three-step process starting from nicotinamide: cyclization, acidolysis, and bromination. Optimized conditions include:

- Cyclization : Conducted under reflux with phosphorus oxychloride (POCl₃) to form 2-chloronicotinamide.

- Acidolysis : Hydrolysis using concentrated HCl to yield 2-aminonicotinaldehyde.

- Bromination : Direct bromination with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at controlled temperatures (40–60°C).

Adjusting reaction time (e.g., reducing bromination to 2–3 hours) and using NBS instead of Br₂ can minimize side reactions, improving the overall yield to 37.4% .

Advanced: How do variations in brominating agents (e.g., NBS vs. Br₂) affect the synthesis and purity of this compound?

Methodological Answer:

- Br₂ : Provides high reactivity but risks over-bromination and side products like dibromo derivatives. Requires strict temperature control (≤50°C) and diluted conditions.

- NBS : Offers selective bromination with reduced side reactions due to its milder nature. Ideal for substrates sensitive to harsh conditions.

Purity (>95%) is achievable with NBS, confirmed by HPLC and ¹H NMR. Post-reaction purification via recrystallization in ethanol/water mixtures further enhances purity .

Analytical: What spectroscopic methods are most effective for confirming the structure of this compound, and how are data interpreted?

Methodological Answer:

- ¹H NMR : Key signals include a singlet for the aldehyde proton (~9.8 ppm) and aromatic protons (~8.5–8.7 ppm for pyridine ring). The amino group (NH₂) appears as a broad singlet (~6.5 ppm).

- ESI-MS : The molecular ion peak [M+H]⁺ at m/z 202.0 confirms the molecular weight (201.02 g/mol).

- IR Spectroscopy : Stretching bands for C=O (aldehyde, ~1700 cm⁻¹) and N-H (amine, ~3300–3400 cm⁻¹) validate functional groups .

Safety: What are the primary safety concerns when handling this compound, and what first-aid measures are recommended upon exposure?

Methodological Answer:

- Hazards : Harmful if inhaled, ingested, or absorbed through skin. May cause respiratory or dermal irritation.

- First Aid :

- Skin Contact : Wash immediately with soap and water for ≥15 minutes; remove contaminated clothing.

- Inhalation : Move to fresh air; administer oxygen if breathing is difficult.

- Ingestion : Rinse mouth; do NOT induce vomiting. Seek medical attention.

Use PPE (gloves, goggles, lab coat) and work in a fume hood .

Mechanistic: What is the role of hydrobromide salt formation in the stability and reactivity of this compound in subsequent reactions?

Methodological Answer:

The hydrobromide salt enhances stability by:

- Reducing hygroscopicity via ionic interactions between the amino group and HBr.

- Improving crystallinity, facilitating storage and handling.

In reactions, the salt dissociates in polar solvents (e.g., DMF, DMSO), releasing the free aldehyde for nucleophilic attacks (e.g., condensation reactions). Comparative studies with freebase forms show slower degradation rates (TGA analysis) for the salt .

Contradictions: How can researchers resolve discrepancies in reported yields or purity when synthesizing this compound under varying conditions?

Methodological Answer:

- Yield Discrepancies : Trace moisture during bromination can lower yields. Use anhydrous solvents (e.g., dry DCM) and inert atmospheres (N₂/Ar).

- Purity Issues : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) removes dibromo byproducts. Validate purity via melting point (reported 198–200°C) and HPLC (≥98% purity).

Cross-validate analytical data with multiple techniques (e.g., NMR + MS) to confirm structural consistency .

Advanced: How does the electronic nature of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom at position 5 acts as a directing group, facilitating:

- Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ (1 mol%) and K₂CO₃ in DMF/H₂O (80°C, 12 hours) to form biaryl derivatives.

- Buchwald-Hartwig Amination : Coupling with primary/secondary amines using Pd₂(dba)₃ and Xantphos in toluene (reflux, 24 hours).

The electron-withdrawing bromine enhances electrophilicity at the aldehyde position, enabling nucleophilic additions (e.g., hydrazine for hydrazone formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.